![molecular formula C13H17NO4 B1509822 tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate CAS No. 1116136-19-6](/img/structure/B1509822.png)
tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate” is a chemical compound with the empirical formula C12H16N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate” can be represented by the SMILES stringCC(C)(C)OC(=O)Nc1ccnc2OCCOc12 . This indicates the presence of a carbamate group (OC(=O)N) and a dihydrobenzodioxin group within the molecule . Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 252.27 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Devices (OLEDs)
Dihydrobenzodioxin derivatives have been used in the molecular design of blue-emissive target molecules for OLEDs . The tert-Butyl group could potentially influence the electronic properties and stability of such compounds, making them suitable for research in this field.
Antibacterial Agents
Compounds with dihydrobenzodioxin structures have shown activity against bacteria like E. coli and S. aureus . The specific compound could be explored for its antibacterial properties and potential use as a novel antibacterial agent.
Antioxidant Research
Heterocyclic compounds like dihydrobenzodioxins are known to possess antioxidant properties . Research into the antioxidant capacity of tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate could lead to new insights into its potential health benefits.
Dye Synthesis
Dihydrobenzodioxin compounds are often used in dye synthesis due to their unique chromophoric properties . This compound could be investigated for its utility in creating new dyes with specific color profiles or stability under various conditions.
Corrosion Inhibitors
The structural motifs present in dihydrobenzodioxin derivatives make them candidates for research into corrosion inhibition . The tert-Butyl group may confer additional hydrophobicity, which could enhance the compound’s effectiveness as a corrosion inhibitor.
Copolymer Synthesis
Due to their reactive nature, dihydrobenzodioxin derivatives can be utilized in copolymer synthesis . Research could focus on how tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate can be incorporated into copolymers to alter their physical properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-9-5-4-6-10-11(9)17-8-7-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCCYXDFJMECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727321 | |
| Record name | tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1116136-19-6 | |
| Record name | tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



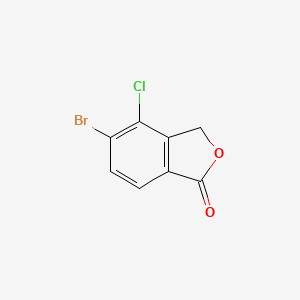
![2-Bromo-5-phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B1509753.png)
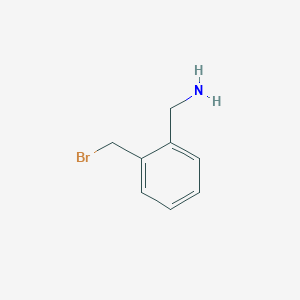
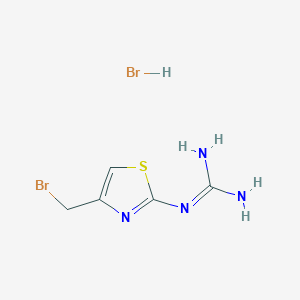
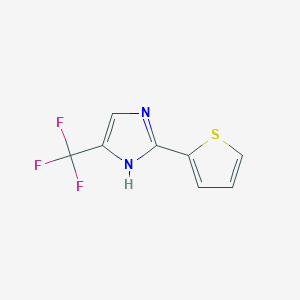
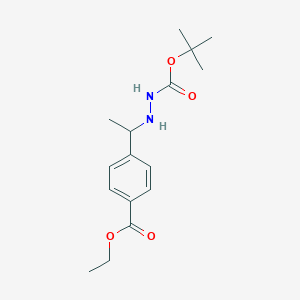
![1-[2-chloro-3-(trifluoromethoxy)phenyl]-4-propylPiperazine](/img/structure/B1509794.png)

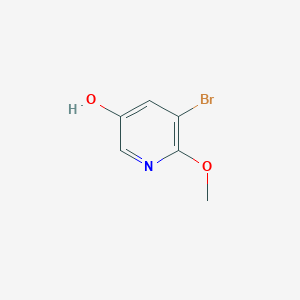
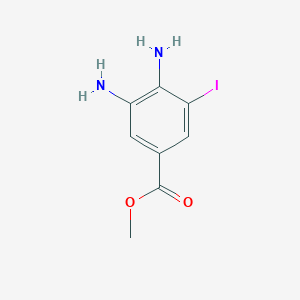
![7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1509815.png)
![6-Bromothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1509816.png)
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1509817.png)
![(1R,3S,5R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1509821.png)